3-(2-amino-4-pyrimidinyl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one
Overview
Description
3-(2-amino-4-pyrimidinyl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one is a complex heterocyclic compound that features a fused pyrimidine and benzothiazole ring system. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Scientific Research Applications
3-(2-amino-4-pyrimidinyl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one has a wide range of scientific research applications:
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-amino-4-pyrimidinyl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 2-aminopyrimidine with a benzothiazole derivative under specific conditions to form the desired fused ring system. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium bicarbonate or cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency . Additionally, purification steps like recrystallization or chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2-amino-4-pyrimidinyl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrimidine ring, often using halogenated reagents
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. Reaction conditions may vary depending on the desired transformation, but typical conditions involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .
Comparison with Similar Compounds
Similar Compounds
1,3-benzothiazol-2-yl (2-{[2-(3-pyridinyl) ethyl] amino}-4 pyrimidinyl) acetonitrile: This compound shares a similar benzothiazole and pyrimidine structure but differs in its substituents and specific biological activities.
2-aminobenzothiazole derivatives: These compounds also feature the benzothiazole ring but have different functional groups that confer unique properties.
Uniqueness
3-(2-amino-4-pyrimidinyl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one is unique due to its fused ring system and the presence of both amino and pyrimidinyl groups. This combination of structural features contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3-(2-aminopyrimidin-4-yl)pyrimido[2,1-b][1,3]benzothiazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5OS/c15-13-16-6-5-9(18-13)8-7-17-14-19(12(8)20)10-3-1-2-4-11(10)21-14/h1-7H,(H2,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJHPHBQTGIGPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=O)C(=CN=C3S2)C4=NC(=NC=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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